dimethylsilane CAS No. 919535-23-2](/img/structure/B12628055.png)
[4,4-Bis(ethylsulfanyl)butoxy](tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(ethylsulfanyl)butoxydimethylsilane is a chemical compound with the molecular formula C14H32O2S2Si It is characterized by the presence of ethylsulfanyl groups attached to a butoxy chain, which is further bonded to a tert-butyl dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane typically involves the reaction of 4,4-bis(ethylsulfanyl)butanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference. The reaction proceeds as follows:
- Dissolve 4,4-bis(ethylsulfanyl)butanol in anhydrous dichloromethane.
- Add imidazole to the solution to act as a base.
- Slowly add tert-butyl dimethylsilyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain 4,4-Bis(ethylsulfanyl)butoxydimethylsilane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Bis(ethylsulfanyl)butoxydimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl dimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Tetrabutylammonium fluoride; conducted in anhydrous tetrahydrofuran at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various functionalized silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Bis(ethylsulfanyl)butoxydimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules. The tert-butyl dimethylsilyl group can be selectively removed under mild conditions, making it useful in peptide synthesis.
Medicine: Explored for its potential in drug delivery systems. The compound’s stability and reactivity make it suitable for modifying drug molecules to enhance their pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane involves its ability to undergo selective chemical reactions. The ethylsulfanyl groups can participate in redox reactions, while the tert-butyl dimethylsilyl group can be used as a protective group in synthetic chemistry. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, allowing for precise control over its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Bis(ethylsulfanyl)butanol: Lacks the tert-butyl dimethylsilyl group, making it less versatile in synthetic applications.
tert-Butyl(dimethyl)silyl chloride: Used as a reagent in the synthesis of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane.
4,4-Bis(methylsulfanyl)butoxy](tert-butyl)dimethylsilane: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl, leading to different reactivity and properties.
Uniqueness
4,4-Bis(ethylsulfanyl)butoxydimethylsilane is unique due to the presence of both ethylsulfanyl and tert-butyl dimethylsilyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry. Its ability to undergo selective oxidation, reduction, and substitution reactions, along with its applications in synthetic chemistry and drug delivery, sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
919535-23-2 |
|---|---|
Molekularformel |
C14H32OS2Si |
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
4,4-bis(ethylsulfanyl)butoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H32OS2Si/c1-8-16-13(17-9-2)11-10-12-15-18(6,7)14(3,4)5/h13H,8-12H2,1-7H3 |
InChI-Schlüssel |
QTUAMSUVHHZJQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(CCCO[Si](C)(C)C(C)(C)C)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


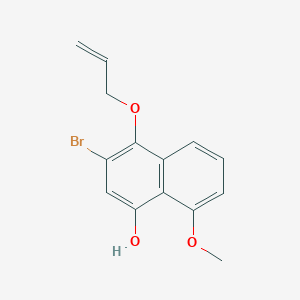
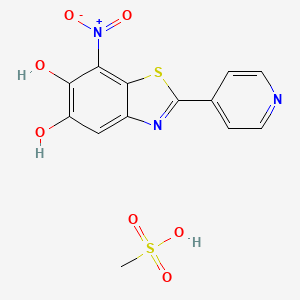
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)
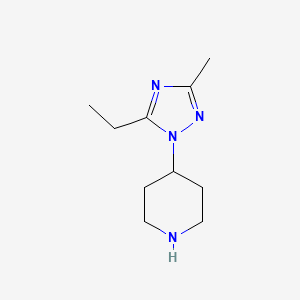

![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
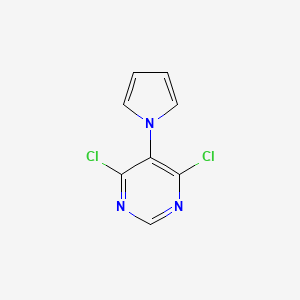
![2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12628015.png)
![1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12628020.png)
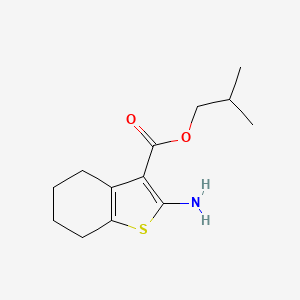
![N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide](/img/structure/B12628046.png)
![Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12628047.png)
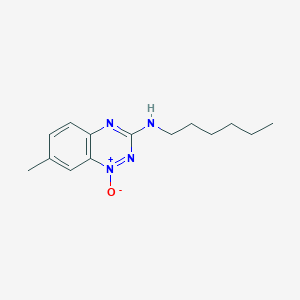
![2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12628053.png)
